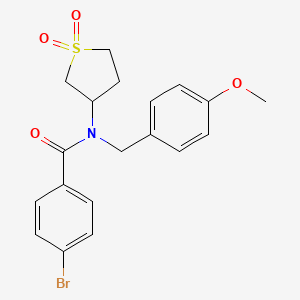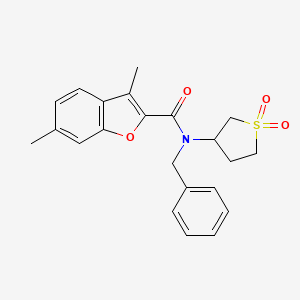![molecular formula C22H27NO5S B11597421 3-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11597421.png)
3-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a bicyclo[221]heptene core with a cycloocta[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cycloocta[b]thiophene Moiety: This can be achieved through a series of cyclization reactions involving thiophene derivatives and appropriate reagents.
Attachment of the Ethoxycarbonyl Group:
Formation of the Bicyclo[2.2.1]heptene Core: This is typically achieved through Diels-Alder reactions, which are well-known for constructing bicyclic systems.
Coupling of the Two Moieties: The final step involves coupling the cycloocta[b]thiophene moiety with the bicyclo[2.2.1]heptene core through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ethoxycarbonyl group can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}BICYCLO[22
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving thiophene derivatives.
Mechanism of Action
The mechanism of action of 3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethoxycarbonyl and thiophene moieties may play a crucial role in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
3-{[3-(ETHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]CARBAMOYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID: This compound has a similar structure but with a tetrahydrocyclohepta[b]thiophene moiety instead of a cycloocta[b]thiophene moiety.
3-{[3-(ETHOXYCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID: This compound has a hexahydrocycloocta[b]thiophene moiety.
Uniqueness
The uniqueness of 3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID lies in its specific combination of a bicyclo[2.2.1]heptene core with a cycloocta[b]thiophene moiety, which imparts unique chemical and physical properties that can be exploited in various applications.
Properties
Molecular Formula |
C22H27NO5S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-[(3-ethoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C22H27NO5S/c1-2-28-22(27)18-14-7-5-3-4-6-8-15(14)29-20(18)23-19(24)16-12-9-10-13(11-12)17(16)21(25)26/h9-10,12-13,16-17H,2-8,11H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
MMDQSYAXRCIIGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3C4CC(C3C(=O)O)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11597338.png)
![ethyl 5-[3-(diethylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B11597357.png)

![(3aS,4R,9bR)-4-(2-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11597374.png)
![3-[1-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11597384.png)
![N-(3,4-Dichlorophenyl)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-YL]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11597385.png)

![(2E)-N-(2-chlorophenyl)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11597387.png)
![4-[2-amino-3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide](/img/structure/B11597391.png)

![prop-2-en-1-yl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11597405.png)
![6-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-2-phenylquinolin-4-ol](/img/structure/B11597406.png)
![2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11597411.png)
![ethyl (3-{(E)-[(2Z)-3-methyl-2-{[4-(morpholin-4-yl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11597415.png)
